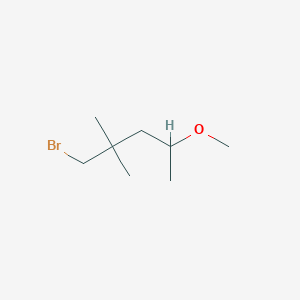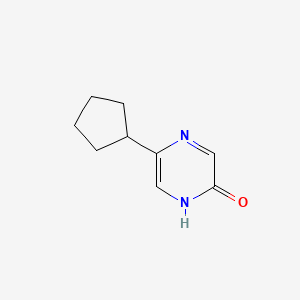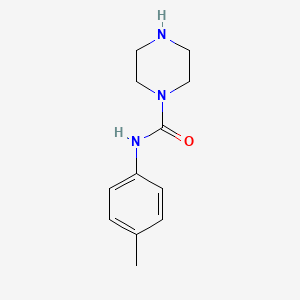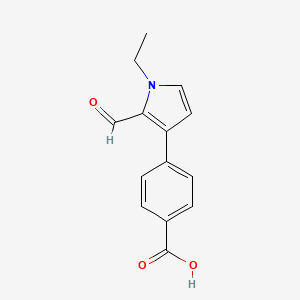![molecular formula C9H9BrN4 B13179293 1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13179293.png)
1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a bromopyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-bromopyridine-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromopyridine moiety may play a crucial role in binding to these targets, while the pyrazole ring may contribute to the overall activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-(5-bromopyridin-2-yl)cyclopropanecarboxylate: This compound features a cyclopropane ring instead of a pyrazole ring and has different chemical properties and applications.
5-Bromopyridine-3-carboxylic acid methyl ester: This compound has a carboxylic acid ester group instead of a pyrazole ring and is used in different types of chemical reactions.
Methyl 1-(5-bromopyridin-2-yl)-5-(tert-butyl)-1H-pyrazole-4-carboxylate: This compound has a tert-butyl group and a carboxylate ester group, making it structurally similar but functionally different.
Uniqueness
1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of a bromopyridine moiety and a pyrazole ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H9BrN4 |
|---|---|
Molekulargewicht |
253.10 g/mol |
IUPAC-Name |
1-[(5-bromopyridin-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c10-7-1-2-8(12-5-7)6-14-4-3-9(11)13-14/h1-5H,6H2,(H2,11,13) |
InChI-Schlüssel |
FPLYWDULSIQNLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)CN2C=CC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine](/img/structure/B13179220.png)



![8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13179251.png)
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13179253.png)

![tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B13179261.png)

![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13179267.png)

![4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13179281.png)

